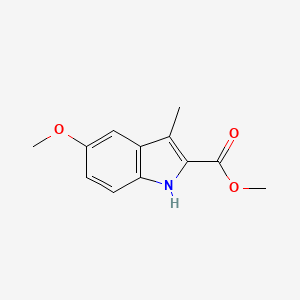
methyl 5-methoxy-3-methyl-1H-indole-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 5-methoxy-3-methyl-1H-indole-2-carboxylate” is a chemical compound with the CAS Number: 480996-91-6 and Linear Formula: C12H13NO3 . It has a molecular weight of 219.24 . The compound is solid in its physical form .
Physical And Chemical Properties Analysis
The compound is solid in its physical form . It has a molecular weight of 219.24 and a linear formula of C12H13NO3 . More specific physical and chemical properties are not mentioned in the search results.Applications De Recherche Scientifique
Comprehensive Analysis of Methyl 5-Methoxy-3-Methyl-1H-Indole-2-Carboxylate Applications
Methyl 5-methoxy-3-methyl-1H-indole-2-carboxylate is a derivative of indole, a significant heterocyclic system prevalent in natural products and drugs. Its structural complexity and biological relevance make it a valuable compound in various scientific research fields. Below is a detailed analysis of its unique applications across different scientific domains.
Synthesis of Alkaloid Derivatives: Indole derivatives are crucial in synthesizing selected alkaloids, which are compounds mostly obtained from plants and have significant pharmacological effects . Alkaloids containing the indole moiety can exhibit a wide range of biological activities, including anti-cancer, anti-microbial, and various other therapeutic properties.
Antiviral Research: Indole derivatives have shown promise in antiviral research. Specific substitutions on the indole scaffold can lead to compounds with inhibitory activity against influenza A and other viruses . This application is particularly relevant in the development of new antiviral drugs.
Anti-inflammatory and Anticancer Activities: The indole nucleus is found in many bioactive compounds that exhibit anti-inflammatory and anticancer activities. Methyl 5-methoxy-3-methyl-1H-indole-2-carboxylate can be used to synthesize new molecules with potential therapeutic applications in treating inflammation and cancer .
Catalysis and Organic Methodology: This compound serves as a reactant in various catalytic processes and organic synthesis methods. It’s used in the preparation of indolylquinoxalines, alkylindoles, and in arylation reactions, showcasing its versatility in chemical synthesis .
Enantioselective Synthesis: Enantioselective synthesis is crucial for creating compounds with specific chirality, which is important in drug development. Methyl 5-methoxy-3-methyl-1H-indole-2-carboxylate is employed in enantioselective Friedel-Crafts alkylation reactions, contributing to the synthesis of chiral molecules .
Synthesis of Cyclopentaindolones: The compound is also used in the stereoselective synthesis of cyclopentaindolones via [3+2] cyclopentannulation. Cyclopentaindolones are important in medicinal chemistry for their potential biological activities .
Development of Protein Kinase Inhibitors: Protein kinases are enzymes that play a key role in the regulation of cell functions. Inhibitors of these enzymes are important in the treatment of diseases like cancer. Methyl 5-methoxy-3-methyl-1H-indole-2-carboxylate is used in the biosynthesis of such inhibitors .
Cross Dehydrogenative Coupling Reactions: This compound finds application in cross dehydrogenative coupling (CDC) reactions, which are valuable in constructing carbon-carbon bonds without the need for pre-functionalized substrates. CDC reactions are a growing field in organic chemistry, with implications for the synthesis of complex molecules .
Safety and Hazards
Orientations Futures
Indole derivatives, including “methyl 5-methoxy-3-methyl-1H-indole-2-carboxylate”, have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . Researchers are interested in synthesizing various scaffolds of indole for screening different pharmacological activities .
Mécanisme D'action
Target of Action
Methyl 5-methoxy-3-methyl-1H-indole-2-carboxylate, as an indole derivative, is known to bind with high affinity to multiple receptors .
Mode of Action
Indole derivatives are known to interact with their targets, causing various biological changes . For instance, some indole derivatives have shown inhibitory activity against certain viruses .
Biochemical Pathways
Indole derivatives can affect a variety of biochemical pathways. They have been associated with a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Result of Action
Indole derivatives have been associated with a broad spectrum of biological activities, suggesting that they may have diverse molecular and cellular effects .
Propriétés
IUPAC Name |
methyl 5-methoxy-3-methyl-1H-indole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-7-9-6-8(15-2)4-5-10(9)13-11(7)12(14)16-3/h4-6,13H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXCIBIGWCGHVPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C1C=C(C=C2)OC)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

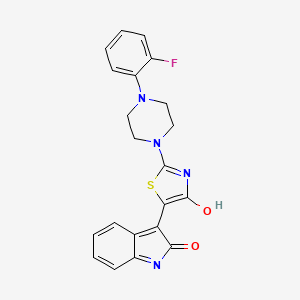
![3-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2935274.png)
![[(5-Methoxy-1h-indol-3-yl)methyl]amine hydrochloride](/img/no-structure.png)
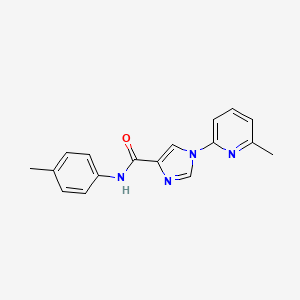
![5-Benzyl-2-oxa-5-azaspiro[3.5]nonan-8-amine](/img/structure/B2935280.png)
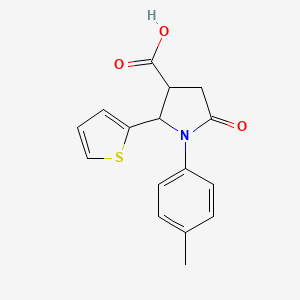
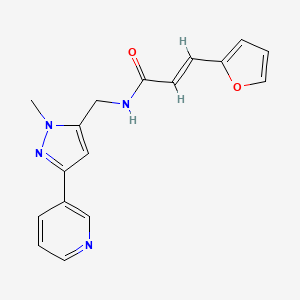

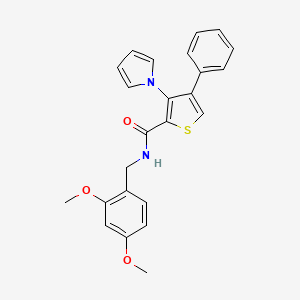
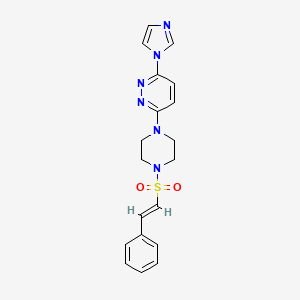
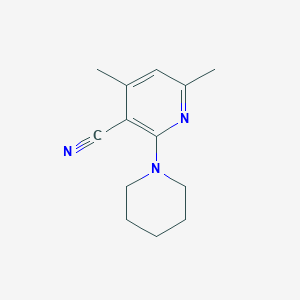
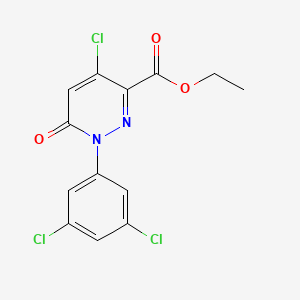
![3-methoxy-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}benzamide](/img/structure/B2935291.png)
